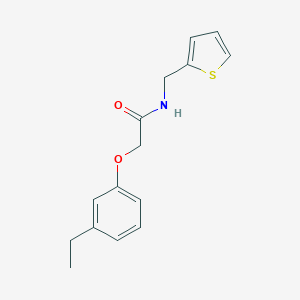![molecular formula C15H14ClN3O2 B240488 4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide](/img/structure/B240488.png)
4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide is an organic compound characterized by its unique structure, which includes a chlorophenyl group, an amino carbonyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide typically involves the reaction of 4-chloroaniline with isocyanates under controlled conditions. One common method involves reacting 4-chloroaniline with methyl isocyanate in the presence of a suitable solvent, such as toluene, at temperatures ranging from 20°C to 60°C. The reaction is monitored to ensure that the temperature does not exceed 70°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of nonchlorinated organic solvents and polar solvents is common in industrial settings to optimize the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-({[(4-chloro-3-trifluoromethylphenyl)amino]carbonyl}amino)-N-methylpyridine-2-carboxamide: Similar structure but with a trifluoromethyl group.
4-({[(4-bromophenyl)amino]carbonyl}amino)-N-methylbenzamide: Similar structure but with a bromophenyl group.
Uniqueness
4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14ClN3O2 |
|---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)carbamoylamino]-N-methylbenzamide |
InChI |
InChI=1S/C15H14ClN3O2/c1-17-14(20)10-2-6-12(7-3-10)18-15(21)19-13-8-4-11(16)5-9-13/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
InChI Key |
RLFLKGPCMJVVOK-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)

![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)
![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)

![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
